4,7-Bis(5-bromo-4-hexylthiophen-2-yl)-5-fluoro-2,1,3-benzothiadiazole
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Overview
Description
4,7-Bis(5-bromo-4-hexylthiophen-2-yl)-5-fluoro-2,1,3-benzothiadiazole is an organic compound with the molecular formula C26H30Br2FN2S3. This compound is notable for its unique structure, which includes bromine, fluorine, and thiophene groups, making it a subject of interest in various fields of scientific research, particularly in organic electronics and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-Bis(5-bromo-4-hexylthiophen-2-yl)-5-fluoro-2,1,3-benzothiadiazole typically involves the following steps:
Starting Materials: The synthesis begins with 4,7-dibromo-2,1,3-benzothiadiazole and 5-bromo-4-hexylthiophene.
Coupling Reaction: A palladium-catalyzed Suzuki coupling reaction is employed to attach the thiophene groups to the benzothiadiazole core.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key factors include the choice of solvent, temperature control, and the use of efficient catalysts .
Chemical Reactions Analysis
Types of Reactions
4,7-Bis(5-bromo-4-hexylthiophen-2-yl)-5-fluoro-2,1,3-benzothiadiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its electronic properties.
Coupling Reactions: It can participate in further coupling reactions to form larger conjugated systems.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino-functionalized derivative, while oxidation can produce sulfoxides or sulfones .
Scientific Research Applications
4,7-Bis(5-bromo-4-hexylthiophen-2-yl)-5-fluoro-2,1,3-benzothiadiazole has several applications in scientific research:
Organic Electronics: It is used in the development of organic semiconductors for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Materials Science: The compound’s unique electronic properties make it suitable for use in the fabrication of thin-film transistors and other electronic devices.
Biological Research: It is explored for its potential use in bioimaging and as a fluorescent probe due to its strong fluorescence properties.
Mechanism of Action
The mechanism by which 4,7-Bis(5-bromo-4-hexylthiophen-2-yl)-5-fluoro-2,1,3-benzothiadiazole exerts its effects is primarily related to its electronic structure. The compound interacts with molecular targets through π-π stacking interactions and hydrogen bonding. These interactions influence the electronic properties of the compound, making it an effective material for use in electronic devices .
Comparison with Similar Compounds
Similar Compounds
4,7-Bis(5-bromo-4-hexylthiophen-2-yl)-2,1,3-benzothiadiazole: Lacks the fluorine atom, resulting in different electronic properties.
4,7-Bis(5-bromo-4-hexylthiophen-2-yl)-5-chloro-2,1,3-benzothiadiazole: Contains a chlorine atom instead of fluorine, affecting its reactivity and applications.
Uniqueness
The presence of the fluorine atom in 4,7-Bis(5-bromo-4-hexylthiophen-2-yl)-5-fluoro-2,1,3-benzothiadiazole imparts unique electronic properties, such as increased electron affinity and stability, making it particularly valuable in the field of organic electronics .
Properties
Molecular Formula |
C26H29Br2FN2S3 |
---|---|
Molecular Weight |
644.5 g/mol |
IUPAC Name |
4,7-bis(5-bromo-4-hexylthiophen-2-yl)-5-fluoro-2,1,3-benzothiadiazole |
InChI |
InChI=1S/C26H29Br2FN2S3/c1-3-5-7-9-11-16-13-20(32-25(16)27)18-15-19(29)22(24-23(18)30-34-31-24)21-14-17(26(28)33-21)12-10-8-6-4-2/h13-15H,3-12H2,1-2H3 |
InChI Key |
MEFNULOXKDYUBC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=C(SC(=C1)C2=CC(=C(C3=NSN=C23)C4=CC(=C(S4)Br)CCCCCC)F)Br |
Origin of Product |
United States |
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